Aplindore

Vue d'ensemble

Description

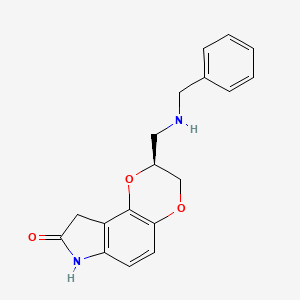

Aplindore, également connu sous le nom de DAB-452, est un composé pharmaceutique qui agit comme un agoniste partiel sélectif pour le récepteur de la dopamine D2. Il a été développé principalement pour le traitement de la maladie de Parkinson et du syndrome des jambes sans repos. Le composé a suscité un intérêt considérable en raison de son potentiel à fournir des avantages thérapeutiques sans les effets secondaires graves associés aux thérapies de remplacement de la dopamine traditionnelles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse d'Aplindore implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un fragment de benzylamine et un squelette de dioxinoindole. Les étapes clés incluent:

- Formation de l'intermédiaire de benzylamine.

- Cyclisation pour former la structure de dioxinoindole.

- Fonctionnalisation du cycle indole pour introduire les substituants nécessaires.

Méthodes de production industrielle : La production industrielle d'this compound suit des voies synthétiques similaires mais est optimisée pour la fabrication à grande échelle. Ceci implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Aplindore subit plusieurs types de réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle indole.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur le fragment de benzylamine.

Réactifs et conditions courants:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués d'this compound, chacun avec des propriétés chimiques et pharmacologiques distinctes .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les interactions avec les récepteurs de la dopamine.

Biologie : Étudié pour ses effets sur les voies de signalisation de la dopamine.

Médecine : Principalement étudié pour son potentiel thérapeutique dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos. Il s'est avéré prometteur pour améliorer la fonction motrice et réduire la gravité des symptômes dans les études précliniques et cliniques.

5. Mécanisme d'action

This compound exerce ses effets en se liant sélectivement et en activant le récepteur de la dopamine D2. Ce récepteur est impliqué dans la régulation du mouvement, de la récompense et de diverses fonctions neuropsychiatriques. En agissant comme un agoniste partiel, this compound peut moduler la signalisation de la dopamine sans provoquer la surstimulation associée aux agonistes complets. Cette activation sélective contribue à soulager les symptômes moteurs de la maladie de Parkinson et du syndrome des jambes sans repos tout en minimisant les effets secondaires .

Composés similaires:

Pramipexole : Un autre agoniste des récepteurs de la dopamine utilisé dans le traitement de la maladie de Parkinson.

Ropinirole : Un agoniste de la dopamine avec des applications similaires.

Rotigotine : Un agoniste de la dopamine disponible sous forme de patch transdermique pour une administration continue.

Comparaison : this compound est unique par sa forte affinité et sa sélectivité pour le récepteur de la dopamine D2, ce qui lui permet de fournir des avantages thérapeutiques avec un profil de sécurité potentiellement meilleur. Contrairement à certains autres agonistes de la dopamine, l'activité d'agoniste partiel d'this compound réduit le risque de dyskinésie et d'autres effets secondaires associés à la surstimulation de la dopamine .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study dopamine receptor interactions.

Biology: Investigated for its effects on dopamine signaling pathways.

Medicine: Primarily researched for its therapeutic potential in treating Parkinson’s disease and restless legs syndrome. It has shown promise in improving motor function and reducing symptom severity in preclinical and clinical studies.

Mécanisme D'action

Aplindore exerts its effects by selectively binding to and activating the dopamine receptor D2. This receptor is involved in regulating movement, reward, and various neuropsychiatric functions. By acting as a partial agonist, this compound can modulate dopamine signaling without causing the overstimulation associated with full agonists. This selective activation helps alleviate motor symptoms in Parkinson’s disease and restless legs syndrome while minimizing side effects .

Comparaison Avec Des Composés Similaires

Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

Ropinirole: A dopamine agonist with similar applications.

Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Comparison: Aplindore is unique in its high affinity and selectivity for the dopamine receptor D2, which allows it to provide therapeutic benefits with a potentially better safety profile. Unlike some other dopamine agonists, this compound’s partial agonist activity reduces the risk of dyskinesia and other side effects associated with dopamine overstimulation .

Activité Biologique

Aplindore, also known as DAB-452, is a pharmaceutical compound primarily developed for the treatment of Parkinson's disease and restless legs syndrome. It functions as a partial agonist selective for the dopamine D2 receptor , which plays a crucial role in regulating movement and various neuropsychiatric functions. The compound has garnered attention due to its potential to alleviate motor symptoms associated with Parkinson's disease while minimizing the severe side effects often linked with traditional dopamine replacement therapies.

This compound acts by selectively binding to and activating the dopamine D2 receptor. As a partial agonist, it modulates dopamine signaling, providing therapeutic benefits without causing the overstimulation associated with full agonists. This mechanism is particularly beneficial in managing symptoms of Parkinson's disease, allowing for improved motor function and reduced symptom severity.

Key Points:

- Selective Activation : this compound selectively activates the D2 receptor.

- Therapeutic Benefits : Aims to reduce motor symptoms in Parkinson’s disease.

- Minimized Side Effects : Lower risk of adverse effects compared to full agonists.

Preclinical and Clinical Studies

This compound has been investigated in various studies for its efficacy in treating Parkinson's disease. One notable study demonstrated that this compound improved motor aspects of the disease over a 14-day escalating dose paradigm, showcasing its potential as a viable treatment option.

| Study | Dosage | Duration | Findings |

|---|---|---|---|

| DuToit et al. (2009) | Escalating doses | 14 days | Significant improvement in motor function in Parkinson's patients |

Pharmacological Profile

In addition to its effects on motor symptoms, this compound has been studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Its ability to cross the blood-brain barrier (BBB) is critical for its effectiveness in treating neurological disorders.

Key Pharmacological Properties:

- Dopamine Receptor Affinity : High selectivity for D2 receptors.

- BBB Permeability : Demonstrated ability to penetrate the BBB effectively.

- Safety Profile : Lower incidence of side effects compared to traditional therapies.

Case Study 1: Efficacy in Parkinson's Disease

In a clinical trial involving patients with moderate to severe Parkinson's disease, this compound was administered over several weeks. The results indicated a marked improvement in both motor and non-motor symptoms, with patients reporting enhanced quality of life.

Case Study 2: Restless Legs Syndrome

Another study focused on patients suffering from restless legs syndrome found that this compound significantly reduced symptoms and improved sleep quality. The compound's mechanism of action was attributed to its modulation of dopaminergic signaling pathways.

Propriétés

IUPAC Name |

(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJIKHYBKVODAC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870185 | |

| Record name | Aplindore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189681-70-7 | |

| Record name | Aplindore [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189681707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aplindore | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aplindore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APLINDORE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5O76TA0ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.